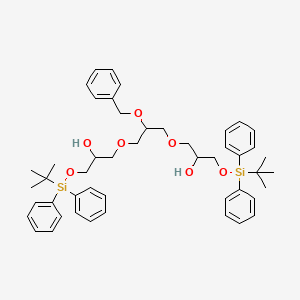
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol is a complex organic compound characterized by its unique structure, which includes benzyloxy, tetramethyl, tetraphenyl, and tetraoxa groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol involves multiple steps. One common approach includes the use of benzyloxy and tetramethylsilane as starting materials. The reaction typically proceeds through a series of steps involving protection and deprotection of functional groups, as well as the formation of the tetraoxa and tetraphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and tetraphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors,
Eigenschaften
Molekularformel |
C48H62O7Si2 |
|---|---|
Molekulargewicht |
807.2 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-[3-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropoxy]-2-phenylmethoxypropoxy]propan-2-ol |
InChI |
InChI=1S/C48H62O7Si2/c1-47(2,3)56(43-24-14-8-15-25-43,44-26-16-9-17-27-44)54-35-40(49)33-51-37-42(53-32-39-22-12-7-13-23-39)38-52-34-41(50)36-55-57(48(4,5)6,45-28-18-10-19-29-45)46-30-20-11-21-31-46/h7-31,40-42,49-50H,32-38H2,1-6H3 |
InChI-Schlüssel |
ZHDDZGPWKBZLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COCC(COCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)OCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)

![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)

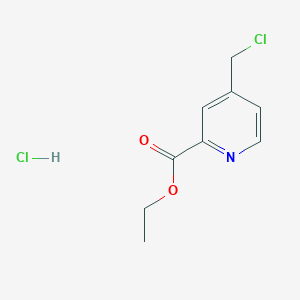
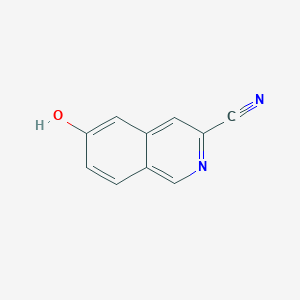
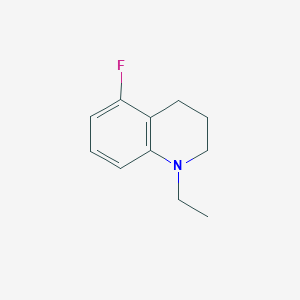
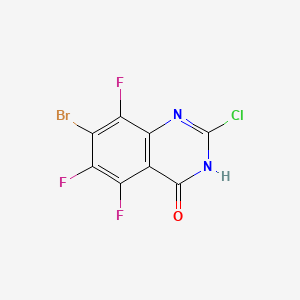
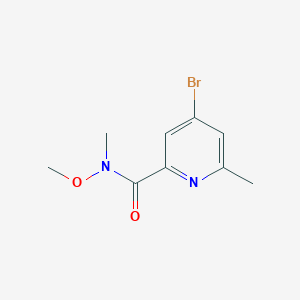

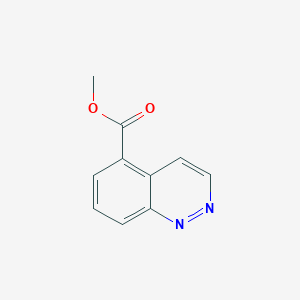
![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
